4-(2-Methoxyethyl)benzaldehyde
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Overview
Description
4-(2-Methoxyethyl)benzaldehyde: is an organic compound with the molecular formula C10H12O2 . It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methoxyethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 4-(2-Methoxyethyl)benzaldehyde involves the electrophilic aromatic substitution of benzaldehyde with 2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzaldehyde is coupled with 2-methoxyethyl bromide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Methoxyethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(2-Methoxyethyl)benzoic acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: 4-(2-Methoxyethyl)benzoic acid.
Reduction: 4-(2-Methoxyethyl)benzyl alcohol.
Substitution: 4-(2-Methoxyethyl)-2-nitrobenzaldehyde.
Scientific Research Applications
Chemistry: 4-(2-Methoxyethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the synthesis of bioactive molecules that may exhibit antifungal, antibacterial, or anticancer properties .
Industry: The compound is used in the fragrance industry as a precursor for the synthesis of aromatic compounds. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)benzaldehyde in biological systems often involves its interaction with cellular redox systems. It can act as a redox-active compound, disrupting cellular antioxidation processes and leading to oxidative stress in target cells. This mechanism is particularly relevant in its antifungal activity, where it targets fungal antioxidation systems .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the 2-methoxyethyl group.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
4-(2-Ethoxyethyl)benzaldehyde: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 4-(2-Methoxyethyl)benzaldehyde is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(2-methoxyethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRAHHXUPWIPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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